solubility of 4-methyl-1-phenyl-1H-pyrazol-3-amine in organic solvents
solubility of 4-methyl-1-phenyl-1H-pyrazol-3-amine in organic solvents
An In-depth Technical Guide to the Solubility of 4-methyl-1-phenyl-1H-pyrazol-3-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-methyl-1-phenyl-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a predictive solubility profile based on the molecule's physicochemical properties and established principles of solubility for related pyrazole derivatives. Furthermore, a detailed, field-proven experimental protocol for determining solubility via the isothermal shake-flask method is presented, enabling researchers to generate reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various organic solvent systems for applications ranging from synthesis and purification to formulation and quality control.
Introduction to 4-methyl-1-phenyl-1H-pyrazol-3-amine
4-methyl-1-phenyl-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2][3] The specific structure of 4-methyl-1-phenyl-1H-pyrazol-3-amine, featuring a phenyl group at the 1-position, a methyl group at the 4-position, and an amino group at the 3-position of the pyrazole core, imparts a unique combination of lipophilic and hydrophilic characteristics that govern its interaction with various solvents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing effective purification strategies like recrystallization, and formulating it for downstream applications.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties.
Table 1: Physicochemical Properties of 4-methyl-1-phenyl-1H-pyrazol-3-amine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃ | [4] |
| Molecular Weight | 173.22 g/mol | [5] |
| Predicted XlogP | 1.9 | [4] |
| Structure | A phenyl ring, a pyrazole core, a methyl substituent, and a primary amine. | [4] |
The predicted XlogP of 1.9 suggests a moderate degree of lipophilicity. The molecular structure presents several key features that influence solubility:
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Hydrogen Bond Donors: The primary amine (-NH₂) and the pyrazole N-H (in its tautomeric form) can act as hydrogen bond donors.
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Hydrogen Bond Acceptors: The nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors.
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Aromatic System: The phenyl ring and the pyrazole core can engage in π-π stacking interactions.[6]
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Lipophilic Groups: The phenyl and methyl groups contribute to the molecule's affinity for non-polar environments.
Based on these structural attributes, a general solubility profile can be predicted:
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High Solubility Expected in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile are anticipated to be effective at solvating 4-methyl-1-phenyl-1H-pyrazol-3-amine. These solvents can accept hydrogen bonds and have polarities that are compatible with the overall molecule.
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Moderate to Good Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are expected to be reasonably good solvents.[7] They can engage in hydrogen bonding with the amine and pyrazole nitrogens. However, the lipophilic phenyl group may limit very high solubility.
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Limited Solubility in Non-Polar Solvents: Solvents like hexane, cyclohexane, and toluene are expected to be poor solvents for this compound.[6][8] The energy required to break the intermolecular forces in the solid state of the pyrazole derivative is not sufficiently compensated by the weak van der Waals interactions with these non-polar solvents.
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
The "gold standard" for determining thermodynamic equilibrium solubility is the isothermal shake-flask method.[9][10][11] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Rationale for the Isothermal Shake-Flask Method
This method is considered authoritative because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This ensures that the measured solubility is a fundamental property of the compound-solvent system at that specific temperature, independent of kinetic factors.[10] For pharmaceutical applications, understanding this equilibrium solubility is crucial for predicting dissolution rates and bioavailability.[11][12]
Step-by-Step Experimental Protocol
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Preparation of Materials:
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4-methyl-1-phenyl-1H-pyrazol-3-amine (ensure purity is characterized).
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A selection of organic solvents of appropriate grade (e.g., HPLC grade).
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Glass vials with screw caps and PTFE septa.
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An orbital shaker with temperature control.
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A centrifuge.
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Syringes and syringe filters (e.g., 0.22 µm PTFE).
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Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).
-
-
Preparation of Saturated Solutions:
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Add an excess amount of 4-methyl-1-phenyl-1H-pyrazol-3-amine to a series of vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment.
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Add a known volume or mass of each selected organic solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled orbital shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
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Prepare a series of calibration standards of 4-methyl-1-phenyl-1H-pyrazol-3-amine of known concentrations.
-
Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical response versus concentration.
-
Determine the concentration of the solute in the diluted samples by interpolation from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
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Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or milligrams per milliliter (mg/mL).
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Visualizing the Experimental Workflow
Caption: Experimental workflow for solubility determination.
Data Presentation
While no specific data for 4-methyl-1-phenyl-1H-pyrazol-3-amine was found, experimentally determined solubility data should be presented in a clear and structured table for easy comparison.
Table 2: Experimentally Determined Solubility of 4-methyl-1-phenyl-1H-pyrazol-3-amine at 25 °C (Example Template)
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | ||
| Ethanol | Polar Protic | ||
| Isopropanol | Polar Protic | ||
| Acetonitrile | Polar Aprotic | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | ||
| Acetone | Polar Aprotic | ||
| Dichloromethane | Halogenated | ||
| Toluene | Non-Polar Aromatic | ||
| Hexane | Non-Polar Aliphatic |
Factors Influencing Solubility of Pyrazole Derivatives
The solubility of pyrazole derivatives is governed by a delicate balance of intermolecular forces.
Impact of Substituents
The nature of the substituents on the pyrazole ring plays a pivotal role.[6][7]
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Polar Groups: The amino group (-NH₂) on 4-methyl-1-phenyl-1H-pyrazol-3-amine enhances its ability to form hydrogen bonds, generally increasing solubility in polar solvents.
-
Non-Polar Groups: The phenyl and methyl groups are lipophilic and tend to increase solubility in less polar organic solvents while decreasing aqueous solubility.[6]
Effect of Temperature
Generally, the solubility of solid organic compounds in organic solvents increases with temperature.[6] This is because the additional thermal energy helps to overcome the intermolecular forces holding the crystal lattice together, favoring the dissolution process.[6] This principle is commonly exploited in recrystallization procedures for purification.
Crystal Lattice Energy
Strong intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, can lead to high lattice energy.[6] A solvent must be able to effectively disrupt this crystal lattice to dissolve the compound. If the energy of the new solvent-solute interactions does not compensate for the energy required to break the solute-solute and solvent-solvent interactions, solubility will be low.
Conclusion
References
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Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. [Link]
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Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
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In-vitro Dissolution and Alternative Methods Involving in Drug Release.pptx. (n.d.). SlideShare. [Link]
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Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methyl-1H-pyrazol-3-amine. PubChem. [Link]
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PubChemLite. (n.d.). 4-methyl-1-phenyl-1h-pyrazol-3-amine. PubChemLite. [Link]
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ChemSynthesis. (2025, May 20). 4-phenyl-1H-pyrazol-3-amine. ChemSynthesis. [Link]
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Gherib, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. [Link]
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ResearchGate. (2025, November 12). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF. ResearchGate. [Link]
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